N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15155457
InChI: InChI=1S/C22H25N5O4S/c1-4-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-5-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28)
SMILES:
Molecular Formula: C22H25N5O4S
Molecular Weight: 455.5 g/mol

N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

CAS No.:

Cat. No.: VC15155457

Molecular Formula: C22H25N5O4S

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide -

Specification

Molecular Formula C22H25N5O4S
Molecular Weight 455.5 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-4-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide
Standard InChI InChI=1S/C22H25N5O4S/c1-4-9-26-21(29)20-17(8-10-32-20)27-18(24-25-22(26)27)6-5-7-19(28)23-14-11-15(30-2)13-16(12-14)31-3/h8,10-13H,4-7,9H2,1-3H3,(H,23,28)
Standard InChI Key SRKGAWKJHRJFEH-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC(=CC(=C4)OC)OC

Introduction

The compound N-(3,5-dimethoxyphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e] triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic molecule with potential applications in medicinal chemistry due to its heterocyclic framework. It contains several functional groups and structural motifs that are commonly associated with biological activity.

Structural Features

The molecular structure of the compound includes:

  • Aromatic Substituent: The 3,5-dimethoxyphenyl group provides aromaticity and potential sites for π–π interactions.

  • Thieno[2,3-e]124triazolo[4,3-a]pyrimidine Core: This bicyclic heterocyclic system is known for its bioactivity in various pharmacological contexts.

  • Amide Linkage: The butanamide group connects the phenyl and heterocyclic systems and may enhance solubility or binding affinity in biological systems.

  • Ketone Functionality: The 5-oxo group contributes to hydrogen bonding potential and electronic effects.

Synthesis

While specific synthetic routes for this compound are not available in the provided results, compounds with similar structural motifs are typically synthesized using:

  • Cyclization Reactions: Formation of the thieno-triazolo-pyrimidine core often involves cyclization of triazoles with thiophene derivatives.

  • Amide Coupling: The butanamide linkage can be introduced via amidation reactions using activated carboxylic acids or acid chlorides.

  • Methoxylation: The dimethoxyphenyl group can be synthesized through selective methylation of hydroxyphenols.

Pharmacological Activity

Compounds with triazolo-pyrimidine cores are known for diverse biological activities:

  • Antimicrobial: Effective against bacterial and fungal strains due to their ability to disrupt cell wall synthesis.

  • Anti-inflammatory: Potential inhibitors of enzymes like cyclooxygenase (COX).

  • Anticancer: May interact with DNA or inhibit specific kinases involved in tumor progression.

Molecular Docking Studies

The compound's heterocyclic core and functional groups make it a candidate for computational docking studies to predict binding affinities with biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of the compound:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR for proton environments.

    • 13C^{13}C-NMR for carbon skeleton elucidation.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identification of functional groups (e.g., amide C=O stretch).

  • X-ray Crystallography:

    • For detailed three-dimensional structural analysis.

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